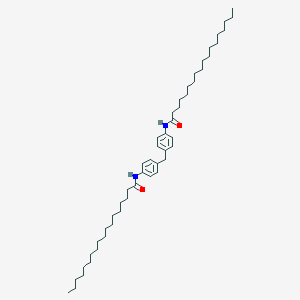![molecular formula C9H6S2 B099370 7H-Cyclopenta[1,2-b:3,4-c']dithiophene CAS No. 17965-49-0](/img/structure/B99370.png)
7H-Cyclopenta[1,2-b:3,4-c']dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Cyclopenta[1,2-b:3,4-c']dithiophene (CPDT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. CPDT is a sulfur-containing organic compound with a cyclic structure that makes it an attractive candidate for use in electronic devices, solar cells, and other technological applications. In
Mechanism of Action
The mechanism of action of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is not fully understood. However, it is believed that 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials exhibit good charge transport properties due to their high electron mobility and low reorganization energy. This makes them attractive candidates for use in electronic devices.
Biochemical and Physiological Effects:
7H-Cyclopenta[1,2-b:3,4-c']dithiophene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials exhibit good biocompatibility and low toxicity, making them potentially useful for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is its ease of synthesis. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene can be synthesized in good yields using simple and readily available reagents. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials also exhibit good thermal and chemical stability, making them suitable for use in various applications. However, one of the limitations of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is its relatively low solubility in common organic solvents, which can make it difficult to process and fabricate 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials.
Future Directions
There are several future directions for research on 7H-Cyclopenta[1,2-b:3,4-c']dithiophene. One of the most promising areas of research is the development of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials for use in electronic devices. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials have already shown promising results in the fabrication of field-effect transistors and solar cells, and further research in this area could lead to the development of more efficient and cost-effective electronic devices. Another area of research is the use of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials in biomedical applications. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials have shown good biocompatibility and low toxicity, making them potentially useful for drug delivery and tissue engineering applications.
Synthesis Methods
The synthesis of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene involves the reaction of 2,5-dibromothiophene with a suitable reagent, such as sodium sulfide or sodium hydrosulfide, in the presence of a catalyst. The reaction leads to the formation of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene in good yields. The synthesis of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene can also be achieved through a one-pot reaction involving the reaction of 2,5-dibromothiophene with sodium tetrahydroborate and sulfur.
Scientific Research Applications
7H-Cyclopenta[1,2-b:3,4-c']dithiophene has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 7H-Cyclopenta[1,2-b:3,4-c']dithiophene is in the field of organic electronics. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene has been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as field-effect transistors and solar cells. 7H-Cyclopenta[1,2-b:3,4-c']dithiophene-based materials have also been used in the fabrication of organic light-emitting diodes.
properties
CAS RN |
17965-49-0 |
|---|---|
Product Name |
7H-Cyclopenta[1,2-b:3,4-c']dithiophene |
Molecular Formula |
C9H6S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-3-6-4-10-5-8(6)7(1)9/h1-2,4-5H,3H2 |
InChI Key |
ZQNRJJVLSYXFJG-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=C1SC=C3 |
Canonical SMILES |
C1C2=CSC=C2C3=C1SC=C3 |
synonyms |
7H-Cyclopenta[1,2-b:3,4-c']dithiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



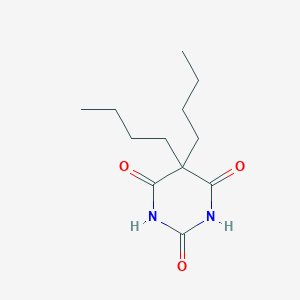
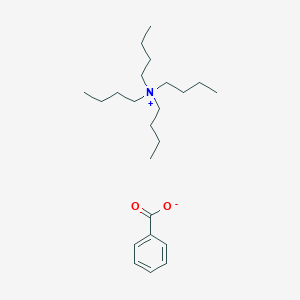
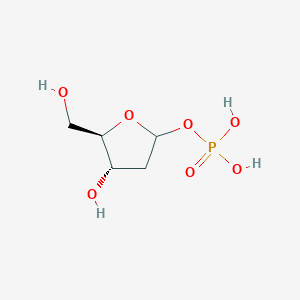
![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)
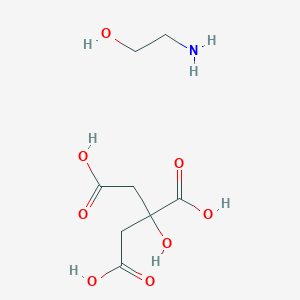


![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
